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Compound of Interest

Compound Name: Fas C-Terminal Tripeptide

Cat. No.: B1662684

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, characterization, and biological
significance of the Fas C-terminal tripeptide, Ac-Ser-Leu-Val-OH. This bioactive peptide has
emerged as a key modulator of the Fas (also known as APO-1 or CD95) signaling pathway, a
critical regulator of programmed cell death (apoptosis). A comprehensive understanding of this
tripeptide’'s mechanism of action provides a valuable foundation for the development of novel
therapeutics targeting apoptosis dysregulation in various diseases, including cancer and
autoimmune disorders.

Introduction to the Fas Signaling Pathway

The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor receptor
(TNFR) superfamily. Upon binding to its natural ligand, Fas ligand (FasL), the Fas receptor
trimerizes, initiating a signaling cascade that culminates in apoptosis.[1] This process is
primarily mediated through the recruitment of the adaptor protein FADD (Fas-Associated Death
Domain) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-
caspase-8, leading to its activation and the subsequent activation of downstream effector
caspases that execute the apoptotic program.

However, the Fas-mediated apoptotic signal can be negatively regulated by the Fas-Associated
Phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminus of the Fas
receptor.[2] This interaction can inhibit the apoptotic signal, and overexpression of FAP-1 has
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been observed in various cancer cell lines, contributing to their resistance to Fas-induced
apoptosis.

Discovery of the Fas C-Terminal Tripeptide

Initial studies revealed that the C-terminal 15 amino acids of the human Fas receptor were both
necessary and sufficient for its interaction with FAP-1.[2] Subsequent research focused on
identifying the minimal peptide sequence within this region responsible for this interaction.
Through a series of in vitro binding inhibition assays and screening of random peptide libraries
using the yeast two-hybrid system, it was discovered that the C-terminal tripeptide of Fas, with
the sequence Ac-Ser-Leu-Val-OH, was the minimal and essential motif for binding to the third
PDZ (PSD-95/Dlg/Zz0O-1) domain of FAP-1.[2]

Quantitative Data: Inhibitory Activity of Fas C-
Terminal Tripeptide

The inhibitory potency of the Fas C-terminal tripeptide on the Fas/FAP-1 interaction has been
quantified in various studies. The following table summarizes the key findings.

. % Inhibition of
Compound Concentration o Reference
Fas/FAP-1 Binding

Fas C-Terminal

] ) 30 uM 31.1% --INVALID-LINK--
Tripeptide
Fas C-Terminal
] ) 50 uM 44.3% --INVALID-LINK--
Tripeptide
Fas C-Terminal
) ) 100 uM 87.6% --INVALID-LINK--
Tripeptide
Fas C-Terminal
1mM 100.7% --INVALID-LINK--

Tripeptide

Experimental Protocols
Solid-Phase Synthesis of Ac-Ser-Leu-Val-OH
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This protocol outlines the manual solid-phase synthesis of the Fas C-terminal tripeptide using
Fmoc/tBu chemistry.

Materials:

Fmoc-Val-Wang resin

e Fmoc-Leu-OH

e Fmoc-Ser(tBu)-OH

» N,N'-Diisopropylcarbodiimide (DIC)

e 1-Hydroxybenzotriazole (HOBLt)

e 20% Piperidine in N,N-Dimethylformamide (DMF)
e Acetic anhydride

e Pyridine

¢ Dichloromethane (DCM)

» Trifluoroacetic acid (TFA)

 Triisopropylsilane (TIS)

o Deionized water

e Solid-phase synthesis vessel

o Shaker

Procedure:

» Resin Swelling: Swell Fmoc-Val-Wang resin in DMF for 30 minutes.

o Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a
second treatment for 15 minutes to remove the Fmoc protecting group from Valine.
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Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Coupling of Leucine:

o Pre-activate Fmoc-Leu-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3
equivalents) in DMF for 20 minutes.

o Add the activated amino acid solution to the resin and shake for 2 hours.
o Monitor the coupling reaction using the Kaiser test.

Washing: Wash the resin as described in step 3.

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Leucine.
Washing: Repeat step 3.

Coupling of Serine:

o Pre-activate Fmoc-Ser(tBu)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3
equivalents) in DMF for 20 minutes.

o Add the activated amino acid solution to the resin and shake for 2 hours.
o Monitor the coupling reaction using the Kaiser test.

Washing: Repeat step 3.

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Serine.
Washing: Repeat step 3.

N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 equivalents)
and pyridine (10 equivalents) in DCM for 1 hour.

Washing: Wash the resin with DCM (3x) and methanol (3x) and dry under vacuum.

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H20
(95:2.5:2.5) for 2 hours.
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o Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge
to collect the pellet, and purify by reverse-phase HPLC.

o Characterization: Confirm the identity and purity of the peptide by mass spectrometry and
analytical HPLC.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This protocol describes an ELISA-based assay to measure the inhibition of Fas/FAP-1 binding
by the C-terminal tripeptide.

Materials:

e Recombinant GST-FAP-1 (PDZ3 domain) fusion protein
» Biotinylated synthetic peptide corresponding to the C-terminal 15 amino acids of Fas
e Ac-Ser-Leu-Val-OH

e 96-well ELISA plates

e Phosphate-buffered saline (PBS)

¢ Bovine serum albumin (BSA)

o Streptavidin-horseradish peroxidase (HRP) conjugate

e TMB (3,3,5,5'-tetramethylbenzidine) substrate

e Stop solution (e.g., 2N H2S0a4)

» Plate reader

Procedure:

e Coating: Coat a 96-well plate with GST-FAP-1 (PDZ3) at a concentration of 1 pg/mL in PBS
overnight at 4°C.
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» Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1%
BSA in PBS for 1 hour at room temperature.

¢ Inhibition:

o Prepare serial dilutions of the Fas C-terminal tripeptide in binding buffer (PBS with 0.1%
BSA).

o Add the tripeptide dilutions to the wells, followed by the biotinylated Fas C-terminal peptide
(at a constant concentration, e.g., 100 nM).

o Incubate for 2 hours at room temperature.

o Detection:

o

Wash the plate with PBST.

[e]

Add streptavidin-HRP conjugate diluted in binding buffer and incubate for 1 hour at room
temperature.

[e]

Wash the plate with PBST.

Add TMB substrate and incubate in the dark for 15-30 minutes.

(¢]

o Measurement: Stop the reaction with stop solution and measure the absorbance at 450 nm
using a plate reader.

e Analysis: Calculate the percent inhibition for each tripeptide concentration relative to the
control (no inhibitor).

Apoptosis Induction in DLD-1 Cells

This protocol describes the induction of apoptosis in the human colon cancer cell line DLD-1,
which is resistant to Fas-mediated apoptosis due to high FAP-1 expression.

Materials:

e DLD-1 cells
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e RPMI-1640 medium with 10% fetal bovine serum (FBS)

e Anti-Fas antibody (clone CH11)

e Ac-Ser-Leu-Val-OH

e Microinjection apparatus or a suitable peptide delivery system (e.g., liposomes)
o DAPI (4',6-diamidino-2-phenylindole) stain

¢ Fluorescence microscope

Procedure:

e Cell Culture: Culture DLD-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a
5% CO:z incubator.

o Peptide Delivery:

o Microinjection: Microinject Ac-Ser-Leu-Val-OH (e.g., at a concentration of 1 mg/mL in PBS)
into the cytoplasm of DLD-1 cells.

o Alternative Delivery: Encapsulate the tripeptide in a suitable delivery vehicle and incubate
with the cells according to the manufacturer's protocol.

e Apoptosis Induction: After peptide delivery, treat the cells with anti-Fas antibody (e.g., 100
ng/mL) for 4-6 hours.

e Apoptosis Assessment (DAPI Staining):

o

Fix the cells with 4% paraformaldehyde for 15 minutes.

[¢]

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

[¢]

Stain the cells with DAPI (1 pg/mL) for 5 minutes.

Wash the cells with PBS.

[e]

 Visualization and Quantification:
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o Observe the cells under a fluorescence microscope.

o Count the number of apoptotic cells (characterized by condensed and fragmented nuclei)
and the total number of cells in several fields of view.

o Calculate the percentage of apoptotic cells.
Visualizations

Fas Signaling Pathway and Inhibition by C-Terminal
Tripeptide
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Caption: Fas signaling pathway and its inhibition by FAP-1 and the Fas C-terminal tripeptide.
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Experimental Workflow for Apoptosis Induction Assay

Start: Culture DLD-1 Cells

Deliver Fas C-Terminal
Tripeptide into Cells
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End: Determine % Apoptosis
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Caption: Workflow for assessing apoptosis induction in DLD-1 cells.

Conclusion

The discovery of the Fas C-terminal tripeptide as a potent inhibitor of the Fas/FAP-1
interaction has provided invaluable insights into the regulation of apoptosis. This technical
guide offers a comprehensive overview of its discovery, mechanism of action, and the
experimental methodologies used for its study. The detailed protocols and visualizations serve
as a valuable resource for researchers in the fields of cell biology, oncology, and drug
development, facilitating further investigation into the therapeutic potential of targeting the Fas
signaling pathway. The ability of this small peptide to sensitize resistant cancer cells to Fas-
mediated apoptosis underscores its potential as a lead compound for the development of novel
anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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